![molecular formula C8H4F12O8Rh2 B1581264 Rhodium(II) trifluoroacetate dimer CAS No. 31126-95-1](/img/structure/B1581264.png)
Rhodium(II) trifluoroacetate dimer
Overview
Description
Rhodium(II) trifluoroacetate dimer, also known as Trifluoroacetic acid rhodium(II) salt dimer, is a chemical compound with the molecular formula [ (CF3COO)2Rh]2 . It has a molecular weight of 657.87 . The compound appears as a light green to dark green powder .
Molecular Structure Analysis
The molecular structure of Rhodium(II) trifluoroacetate dimer is represented by the formula [ (CF3COO)2Rh]2 . This indicates that the compound consists of two Rhodium(II) ions, each coordinated to two trifluoroacetate ions .Chemical Reactions Analysis
Rhodium(II) complexes, including Rhodium(II) trifluoroacetate dimer, are known to be effective catalysts for various chemical reactions. For example, Rhodium(II) acetate dimer is used in carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . Rhodium(II) trifluoroacetate dimer itself is used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
Rhodium(II) trifluoroacetate dimer is a light green to dark green crystalline powder . It has a molecular weight of 657.88 .Scientific Research Applications
Synthesis of α,β-Unsaturated Carbonyl Compounds
Rhodium(II) trifluoroacetate dimer is instrumental in synthesizing isomerically pure α,β-unsaturated carbonyl compounds . These compounds are crucial intermediates in organic synthesis and can lead to a variety of end products, including pharmaceuticals and agrochemicals.
Molecular Building Blocks
This compound is used to prepare building blocks for constructing one-, two-, and three-dimensional molecular solids . These building blocks are the foundation for creating complex structures in materials science and nanotechnology.
Catalyst in Organic Reactions
Due to its unique properties, Rhodium(II) trifluoroacetate dimer serves as an effective catalyst in various organic reactions . It can facilitate reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental in creating complex organic molecules.
Safety and Hazards
Rhodium(II) trifluoroacetate dimer is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
Rhodium(II) trifluoroacetate dimer primarily targets a variety of classical Lewis bases . The compound forms adducts, often with a 2:1 stoichiometry, with these Lewis bases .
Mode of Action
The Rhodium(II) trifluoroacetate dimer binds to the Lewis bases at the “axial” positions on each of the two Rhodium(II) centers . This interaction is even stronger than that of Rhodium(II) acetate, allowing it to form adducts with even very weak bases .
Biochemical Pathways
Rhodium(II) trifluoroacetate dimer is used as a catalyst in the synthesis of some organic compounds . It is particularly used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds and the preparation of building blocks for one-, two-, and three-dimensional molecular solids .
Pharmacokinetics
It is known that the compound is a green volatile solid .
Result of Action
The result of the action of Rhodium(II) trifluoroacetate dimer is the formation of adducts with Lewis bases . This can lead to the synthesis of various organic compounds .
Action Environment
The action of Rhodium(II) trifluoroacetate dimer can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
rhodium;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVMUPTZFMHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F12O8Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium(II) trifluoroacetate dimer | |
CAS RN |
31126-95-1 | |
Record name | Rhodium (II) Trifluoroacetate dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Rhodium(II) trifluoroacetate dimer interact with surfaces for catalyst preparation?
A1: Rhodium(II) trifluoroacetate dimer can be anchored onto the surface of mesoporous silica materials like SBA-15 to create heterogenized catalysts. [] This anchoring can be achieved by utilizing modified SBA-15 materials containing functional groups like amine or a combination of amine and carboxyl groups. [] The interaction between the Rhodium(II) trifluoroacetate dimer and these functional groups leads to the immobilization of the catalyst on the surface.
Q2: What spectroscopic techniques are used to characterize Rhodium(II) trifluoroacetate dimer-based catalysts?
A2: Solid-state NMR techniques are powerful tools for characterizing these catalysts. [] Specifically:
- ¹³C CP MAS and ¹⁵N CP MAS DNP NMR: These techniques are used to analyze the binding geometries of the Rhodium(II) trifluoroacetate dimer on the support material, providing insights into how the catalyst is anchored. []
- ¹⁹F MAS NMR: This technique helps quantify the active catalyst sites in the heterogenized catalysts. This information is crucial for understanding the relationship between catalyst structure and its catalytic performance. []
Q3: What are the catalytic applications of Rhodium(II) trifluoroacetate dimer?
A3: Rhodium(II) trifluoroacetate dimer is a versatile catalyst known for its role in cyclopropanation reactions. [] For example, it effectively catalyzes the cyclopropanation reaction between styrene and ethyl diazoacetate (EDA). [] Beyond this specific example, the research suggests that heterogenized versions of this catalyst, where it's immobilized on a solid support, show promising activity and the benefit of recyclability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.